1-(Trimethylsilyl)pyrrolidin-2-one
Overview
Description
Synthesis Analysis
The synthesis of 1-(Trimethylsilyl)pyrrolidin-2-one and its derivatives involves a variety of chemical strategies. One notable method includes the ultrasound-assisted one-pot, three-step click reaction sequence, catalyzed by CuI salts, to produce a novel class of 1,4-disubstituted-4-(5-pyrrolidin-2-one)-1,2,3-triazoles (Stefani et al., 2012). Another approach utilizes 3,4-bis(trimethylsilyl)-1H-pyrrole as a versatile building block for the construction of unsymmetrically 3,4-disubstituted pyrroles through regiospecific reactions and cross-coupling techniques (Chan et al., 1997).
Molecular Structure Analysis
Molecular structure analysis of 1-(Trimethylsilyl)pyrrolidin-2-one derivatives reveals significant insights into their chemical behavior. For example, the structural characterization of 5-methyl-2-trimethylsilyl-pyridine and its germanium and tin analogues highlights the bending of substituents towards the nitrogen heteroatom, influencing their reactivity and interactions (Riedmiller et al., 1999).
Chemical Reactions and Properties
1-(Trimethylsilyl)pyrrolidin-2-one participates in a variety of chemical reactions, demonstrating its versatility. One example is its use in titanium-catalyzed [2+2+1] pyrrole synthesis, where it serves as a selective alkyne cross-coupling partner, allowing for the synthesis of multisubstituted pyrroles (Chiu & Tonks, 2018). Furthermore, cyclopalladated complexes of 2-(trimethylsilyl)pyridine have been synthesized, showing unique dynamic behavior in their NMR spectra, which sheds light on their structural and electronic properties (Fuchita et al., 1988).
Physical Properties Analysis
The physical properties of 1-(Trimethylsilyl)pyrrolidin-2-one derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various chemical syntheses. While specific data on these properties are often derived from experimental studies, the synthesis methods and molecular structure analyses provide indirect insights into their physical behavior.
Chemical Properties Analysis
The chemical properties of 1-(Trimethylsilyl)pyrrolidin-2-one, including its reactivity, stability, and compatibility with various chemical reagents, are influenced by its molecular structure. The presence of the trimethylsilyl group enhances its reactivity in cross-coupling reactions, making it a valuable component in the synthesis of complex organic molecules (Chiu & Tonks, 2018).
Scientific Research Applications
1. Preparation of 1-(diphenylphosphonio)pyrrolidin-2-one and 1-(1-adamantylcarbonyl)-2-pyrrolidinone
- Summary of the Application: 1-(Trimethylsilyl)-2-pyrrolidinone is used as a starting material in the synthesis of 1-(diphenylphosphonio)pyrrolidin-2-one and 1-(1-adamantylcarbonyl)-2-pyrrolidinone . These compounds could have potential applications in various areas of chemistry due to their unique structural features.
2. Synthesis of Various Alkaloids and Unusual β-Amino Acids
- Summary of the Application: Pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds, is a significant component in the development of novel methods of synthesis . 1-(Trimethylsilyl)-2-pyrrolidinone can be used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
3. Sulfenylation Reaction
- Summary of the Application: 1-(Trimethylsilyl)-2-pyrrolidinone undergoes sulfenylation with phenyl disulfide to form the corresponding bissulfide as the major product . This reaction could be useful in the synthesis of sulfur-containing organic compounds.
4. Drug Discovery
- Summary of the Application: The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . 1-(Trimethylsilyl)-2-pyrrolidinone can be used in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
5. Synthesis of Bissulfides
- Summary of the Application: 1-(Trimethylsilyl)-2-pyrrolidin-2-one undergoes sulfenylation with phenyl disulfide to form the corresponding bissulfide as the major product . This reaction could be useful in the synthesis of sulfur-containing organic compounds.
6. Synthesis of Pyrrolidine Derivatives
- Summary of the Application: The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . 1-(Trimethylsilyl)-2-pyrrolidinone can be used in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
Safety And Hazards
properties
IUPAC Name |
1-trimethylsilylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOSi/c1-10(2,3)8-6-4-5-7(8)9/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBVCBITQHEVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162783 | |
Record name | 1-(Trimethylsilyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trimethylsilyl)pyrrolidin-2-one | |
CAS RN |
14468-90-7 | |
Record name | 1-(Trimethylsilyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14468-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Trimethylsilyl)pyrrolidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014468907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Trimethylsilyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(trimethylsilyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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